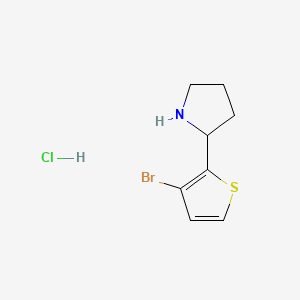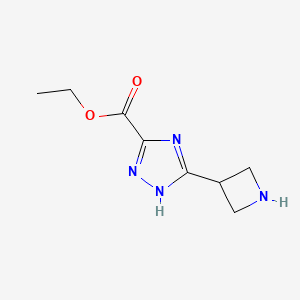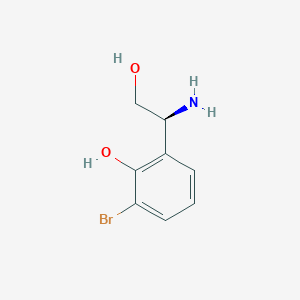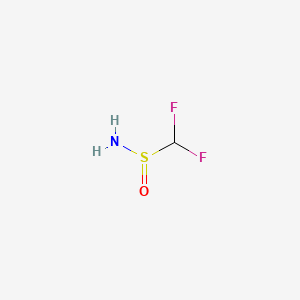
Difluoromethanesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoromethanesulfinamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond This compound is part of the broader class of sulfinamides, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and polymers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Difluoromethanesulfinamide can be synthesized through several methods. One common approach involves the reaction of difluoromethylthiol with amines under oxidative conditions. This method leverages the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process . The reaction typically occurs at ambient temperature and does not require additional pre-functionalization or de-functionalization steps, making it a streamlined and waste-reducing method.
Industrial Production Methods
Industrial production of this compound often involves the use of difluoromethylation reagentsThe process is typically carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Difluoromethanesulfinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert this compound into thiols.
Substitution: It can participate in substitution reactions where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfonamides, thiols, and substituted sulfinamides. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Difluoromethanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents.
Industry: It is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of difluoromethanesulfinamide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The specific pathways involved depend on the particular application and the molecular targets of interest .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to difluoromethanesulfinamide include:
Trifluoromethanesulfonamide: Known for its high acidity and use as a catalyst.
Sulfonamides: Widely used in pharmaceuticals and agrochemicals.
Sulfinamides: Similar in structure but with different substituents on the sulfur atom
Uniqueness
This compound is unique due to its difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in the synthesis of pharmaceuticals and other advanced materials .
Propriétés
Formule moléculaire |
CH3F2NOS |
|---|---|
Poids moléculaire |
115.11 g/mol |
Nom IUPAC |
difluoromethanesulfinamide |
InChI |
InChI=1S/CH3F2NOS/c2-1(3)6(4)5/h1H,4H2 |
Clé InChI |
ZHRJRBZHYPTBEH-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)S(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


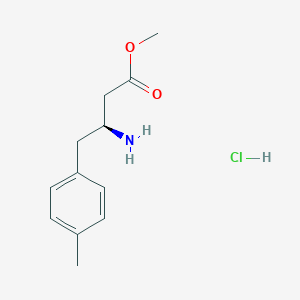
![5-Oxaspiro[3.4]octan-1-amine](/img/structure/B13562114.png)
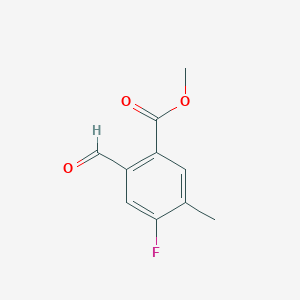

![Tert-butyl4-formyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13562125.png)
![6-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypyridine-3-carboxylic acid](/img/structure/B13562133.png)
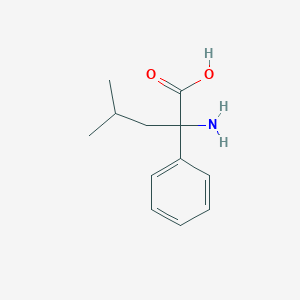
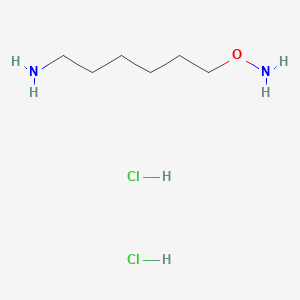
![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)
